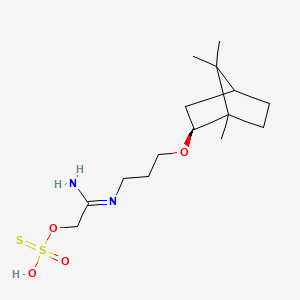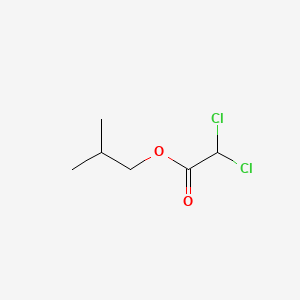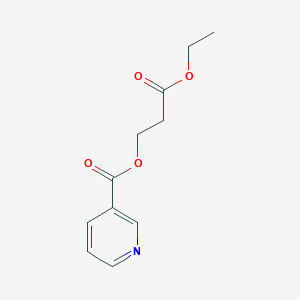
3-Ethoxy-3-oxopropyl pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-3-oxopropyl pyridine-3-carboxylate: is an organic compound that belongs to the class of pyridinecarboxylates It is characterized by the presence of an ethoxy group, a keto group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-3-oxopropyl pyridine-3-carboxylate typically involves the esterification of pyridine-3-carboxylic acid with ethyl acetoacetate. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-3-oxopropyl pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products:
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Ethoxy-3-oxopropyl pyridine-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and other functionalized pyridine derivatives .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving pyridine derivatives. It is also used in the development of biochemical assays to investigate the activity of specific enzymes .
Medicine: Its derivatives are being explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. It is also used as a precursor in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 3-Ethoxy-3-oxopropyl pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze esterification and hydrolysis reactions. It can also interact with receptors and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-oxo-3-piperidinecarboxylate: Similar in structure but contains a piperidine ring instead of a pyridine ring.
tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate: Contains a piperidine ring and a tert-butyl group.
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate: Contains a piperidine ring and a benzyl group.
Uniqueness: 3-Ethoxy-3-oxopropyl pyridine-3-carboxylate is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. The pyridine ring enhances the compound’s ability to participate in various chemical reactions and interact with biological targets .
Properties
CAS No. |
49802-93-9 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(3-ethoxy-3-oxopropyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C11H13NO4/c1-2-15-10(13)5-7-16-11(14)9-4-3-6-12-8-9/h3-4,6,8H,2,5,7H2,1H3 |
InChI Key |
KYPYJZHHAQLYKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCOC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


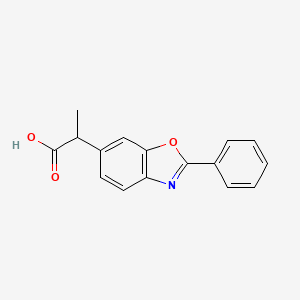

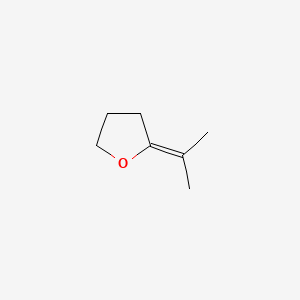
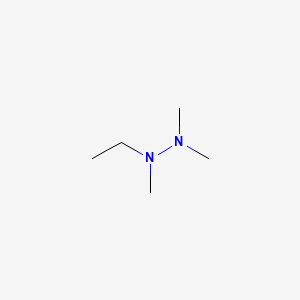
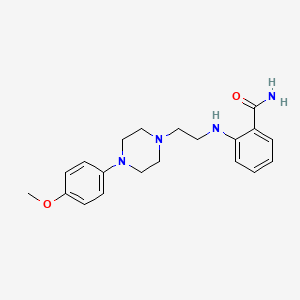
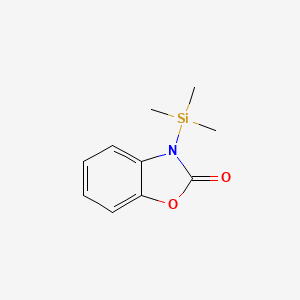

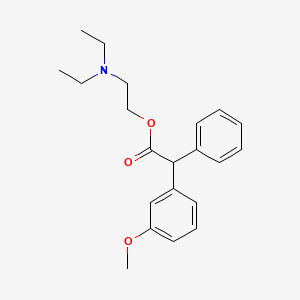
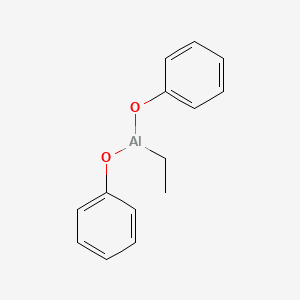
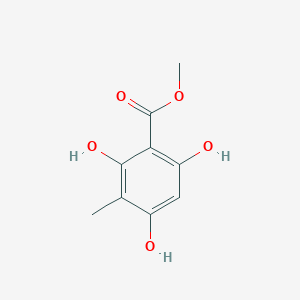
![N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine oxide](/img/structure/B14666314.png)

